10-Methylacridinium

Chemiluminescence Metal Ion Detection Co²⁺ Assay

10-Methylacridinium (CAS 13367-81-2) is the essential heterocyclic cation scaffold for synthesizing high-sensitivity chemiluminescent labels used in clinical diagnostics. Its 9-substituted esters enable detection limits rivaling RIA without radioactive hazards, and their stability can be tuned through steric and electronic modifications. This building block also enables selective superoxide probes and reversible redox-active materials. Source high-purity cation to ensure reproducible esterification and optimal assay performance.

Molecular Formula C14H12N+
Molecular Weight 194.25 g/mol
CAS No. 13367-81-2
Cat. No. B081027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methylacridinium
CAS13367-81-2
Synonyms10-methylacridine
N-methylacridine
N-methylacridine chloride
N-methylacridine iodide
N-methylacridinium
Molecular FormulaC14H12N+
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC[N+]1=C2C=CC=CC2=CC3=CC=CC=C31
InChIInChI=1S/C14H12N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3/q+1
InChIKeyGXYLXFITCXXCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Methylacridinium (CAS 13367-81-2) Scientific and Procurement Overview


10-Methylacridinium (CAS 13367-81-2) is a stable, heterocyclic aromatic cation [1] that forms the core scaffold for numerous chemiluminogenic reagents used in clinical diagnostics and analytical chemistry. The cation itself exhibits yellow-orange color and strong green fluorescence, and it is the essential building block for creating redox-active dyes and novel π-electron systems [1]. Its primary industrial and research importance, however, lies in its 9-substituted ester derivatives, which are foundational to many high-sensitivity chemiluminescence-based immunoassays and detection systems [2].

Why Generic Substitution of 10-Methylacridinium Derivatives is Not Advisable


The performance of 10-methylacridinium derivatives is exquisitely sensitive to the chemical environment and substitution pattern. The simple 10-methylacridinium cation is not a functional label; its utility is unlocked by specific esterification at the 9-position. Critically, the chemiluminescent and stability properties of the resulting esters are profoundly affected by the nature of the substituents on the ester's leaving group [1]. Steric hindrance from ortho-substituents, such as having two identical groups in the 2- and 6-positions, can significantly enhance stability compared to mono-substituted analogs [1], while electron-withdrawing groups like nitro groups can have a destabilizing effect [1]. Therefore, substituting one acridinium ester for another without considering these specific structure-property relationships can lead to assay failure, degraded sensitivity, or reduced shelf-life.

Product-Specific Quantitative Evidence Guide for 10-Methylacridinium Derivatives


9-Mesityl-10-methylacridinium Ion Exhibits Superior Chemiluminescence Intensity for Co²⁺ Detection

The 9-mesityl-10-methylacridinium ion produces much stronger chemiluminescence (CL) than lucigenin for the detection of Co²⁺ under neutral pH conditions. The study reports a substantial increase in CL intensity, demonstrating a clear advantage for this specific application [1].

Chemiluminescence Metal Ion Detection Co²⁺ Assay

4-Methoxyphenyl-10-methylacridinium-9-carboxylate (MMAC) Provides High Selectivity for Superoxide Anion Detection

Among 20 screened chemiluminescence (CL) reagents, the 10-methylacridinium ester derivative 4-methoxyphenyl-10-methylacridinium-9-carboxylate (MMAC) demonstrated high selectivity for detecting superoxide anion (O₂•⁻). It showed minimal response to other reactive oxygen species (ROS) like hydroxyl radical, hydrogen peroxide, hypochlorite anion, singlet oxygen, and nitric oxide [1]. This selectivity enabled a quantitative SOD assay with a dynamic range of 0.1-10 U mL⁻¹ and a detection limit of 0.06 U mL⁻¹ [1].

Reactive Oxygen Species Superoxide Dismutase Selective Detection

Stability of Acridinium Esters is Tunable via Steric Hindrance on the Phenoxy Leaving Group

The stability of 10-methylacridinium ester (AE) labels is highly dependent on the substitution pattern of the phenoxy leaving group. Esters with two identical substituents at the 2- and 6-positions are significantly more stable than those with only a single substituent, due to increased steric hindrance that protects the ester linkage from hydrolysis [1]. For instance, the 2-iodo-6-(trifluoromethyl)phenyl ester group demonstrated the greatest stability in low pH buffers among the series studied [1].

Acridinium Ester Stability Immunoassay Label Design Steric Hindrance

Optimized 10-Methylacridinium Ester Systems Can Outperform Luminol in Chemiluminescence Intensity

A systematic study of 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulfonates (XAEs) revealed that their chemiluminescence (CL) performance can be significantly enhanced by optimizing the chemical environment. The research identified optimal systems involving specific bases (e.g., DBU) and surfactants (e.g., CTAC, DDAPS, Triton X-100) that enabled substantially higher emissions than typical systems based on acridinium esters or luminol [1].

Chemiluminescence Optimization Immunoassay Sensitivity Surfactant Enhancement

Nucleophilic Addition to the 9-Position of 10-Methylacridinium Esters Enhances Hydrolytic Stability for DNA Probe Assays

The formation of an adduct at the 9-position of 9-phenylcarboxylate-10-methylacridinium by nucleophiles like bisulfite significantly decreases the reactivity of the adjacent ester bond to alkaline hydrolysis. This adduct is highly resistant to hydrolysis under the harsh conditions often required for DNA probe-based assays, including high temperature, elevated pH, and extended storage [1].

DNA Probe Assays Hybridization Protection Assay Acridinium Ester Stability

Acridinium Ester Electrochemiluminescence (ECL) Enables Highly Sensitive Detection in Neutral Solution

An electrochemiluminescence (ECL)-based method for detecting acridinium esters in neutral solution (pH 7.0) was developed. Under optimal conditions, the ECL intensity showed a linear relationship with acridinium ester concentration over a wide range of 0.24–96 ng mL⁻¹ with an excellent correlation coefficient (r=0.9999). The method achieved a detection limit of 0.16 ng mL⁻¹ [1].

Electrochemiluminescence ECL Detection Acridinium Ester

Best Research and Industrial Application Scenarios for 10-Methylacridinium Derivatives


High-Sensitivity, Non-Isotopic Immunoassays for Clinical Diagnostics

10-Methylacridinium esters are a cornerstone technology for automated, high-throughput immunoassays in clinical chemistry analyzers (e.g., Siemens ADVIA Centaur® systems) [6]. Their high quantum yield enables detection limits comparable to or better than radioimmunoassay (RIA) without the associated hazards [2]. Optimized systems using specific surfactants and bases can achieve substantially higher emissions than standard acridinium ester or luminol setups [3], directly improving assay sensitivity and throughput.

Selective and Quantitative Detection of Superoxide Anion in Oxidative Stress Research

The 10-methylacridinium derivative MMAC is a uniquely selective probe for superoxide anion (O₂•⁻) among a wide panel of reactive oxygen species [6]. This selectivity allows for the direct, quantitative assay of superoxide dismutase (SOD) activity with a dynamic range of 0.1-10 U mL⁻¹ and a detection limit of 0.06 U mL⁻¹ [6]. This makes it a valuable tool for studying oxidative stress, inflammation, and the role of SOD in various disease models.

Nucleic Acid Detection via Hybridization Protection Assays (HPA)

The ability to stabilize 10-methylacridinium esters through nucleophilic adduct formation at the 9-position is the enabling chemistry behind Hybridization Protection Assays [6]. This technique allows for the specific detection of target DNA or RNA sequences without requiring physical separation of bound and unbound label. The adduct is stable to high temperatures, elevated pH, and long storage, making it ideal for robust and sensitive nucleic acid diagnostics [6].

Construction of Dynamic Redox-Active Dyes and Functional Materials

Beyond its role in diagnostics, the 10-methylacridinium cation is a versatile building block for creating novel π-electron systems with dynamic redox ('dyrex') behavior [6]. These materials exhibit reversible C-C bond formation/cleavage, electrochromic responses, and ON/OFF fluorescence switching, making them of interest for the development of molecular switches, sensors, and advanced functional materials [6].

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